5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, also known as 4-Fluorophenyl-2-oxadiazolylamine or 4-FPO, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic amine containing a five-membered ring with two nitrogen atoms and one oxygen atom. 4-FPO is a versatile compound that can be used in a variety of reactions to synthesize a range of products. It is also used as a fluorescent dye, a catalyst, and a reagent in organic synthesis.
Scientific Research Applications
Anticancer Properties
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been explored for their potential in anticancer therapy. Notably, novel amine derivatives of this compound have shown significant cytotoxicity against various human cancer cell lines, such as HepG2, HeLa, and Caco-2 (Vinayak, Sudha, & Lalita, 2017). Additionally, other analogues have demonstrated promising antiproliferative activity against a range of cancer cell lines, highlighting their potential as new antiproliferative agents (Ahsan et al., 2018).
Antimicrobial and Antifungal Applications
This compound has shown efficacy as an antimicrobial agent. For instance, some derivatives have displayed potent antimicrobial properties against various bacterial and fungal strains, with specific compounds showing high potency due to the presence of fluorine atoms (Parikh & Joshi, 2014). Moreover, certain 1,3,4-oxadiazole derivatives, including those with 5-(4-fluorophenyl) groups, have been identified as broad-spectrum antimicrobial agents with remarkable antioxidant properties (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Liquid Crystalline Properties
Research into the liquid crystalline properties of 1,3,4-oxadiazole-based compounds, including derivatives with a 5-(4-fluorophenyl) group, has been conducted. These studies have revealed interesting findings, such as the enantiotropic nematic and smectic A phases exhibited by certaincompounds (Zhu, Yao, Han, Pang, & Meng, 2009). These properties suggest potential applications in the field of liquid crystal technology.
Photochemical and Electrochemical Applications
The photochemistry of fluorinated heterocyclic compounds, including this compound, has been studied, revealing pathways leading to various fluorinated heterocycles. These studies have implications for the synthesis of targeted fluorinated structures, suggesting applications in photochemistry and materials science (Pace, Pibiri, Buscemi, Vivona, & Malpezzi, 2004). Moreover, certain derivatives have been explored for their potential in electrochromic devices, indicating their relevance in electrochemical applications (Constantin, Bejan, & Damaceanu, 2019).
Molecular Structure and Reactivity Analysis
Studies on the molecular structure, FT-IR spectra, and HOMO-LUMO investigation of related compounds have provided insights into their reactivity and stability. These studies are critical for understanding the chemical behavior of these compounds and their potential applications in various fields, such as pharmaceuticals and materials science (Dhonnar, Sadgir, Adole, & Jagdale, 2021).
Polymer Science
In the field of polymer science, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s incorporating 5-(4-fluorophenyl)-1,3,4-oxadiazole have been synthesized. These polymers exhibit high thermal stability and solubility in various organic solvents, indicating potential applications in coatings and electronic materials (Hamciuc, Hamciuc, & Brumǎ, 2005) Their solubility and thermal properties make them suitable for use in high-performance materials.
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
A related compound has been found to exhibit nonlinear oral pharmacokinetics in humans .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine may have similar effects .
Action Environment
The action of similar compounds has been found to be influenced by various environmental factors .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZGULFMUGGIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357442 | |
Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-07-6 | |
Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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